

(2-Methoxy-4-methylphenyl)boronic acid

molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(2-Methoxy-4-methylphenyl)boronic acid
Cat. No.:	B173870

[Get Quote](#)

An In-depth Technical Guide to **(2-Methoxy-4-methylphenyl)boronic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **(2-Methoxy-4-methylphenyl)boronic acid**, a versatile reagent in modern organic synthesis. The document details its physicochemical properties, outlines a key application in palladium-catalyzed cross-coupling reactions, and provides a detailed experimental protocol and a visualization of the reaction mechanism.

Core Compound Properties

(2-Methoxy-4-methylphenyl)boronic acid is an organoboron compound that belongs to the class of arylboronic acids. These compounds are of significant interest in medicinal chemistry and materials science due to their utility as key building blocks in the synthesis of complex organic molecules.

Data Presentation

The quantitative physicochemical properties of **(2-Methoxy-4-methylphenyl)boronic acid** are summarized in the table below. The molecular weight is calculated from its chemical formula.

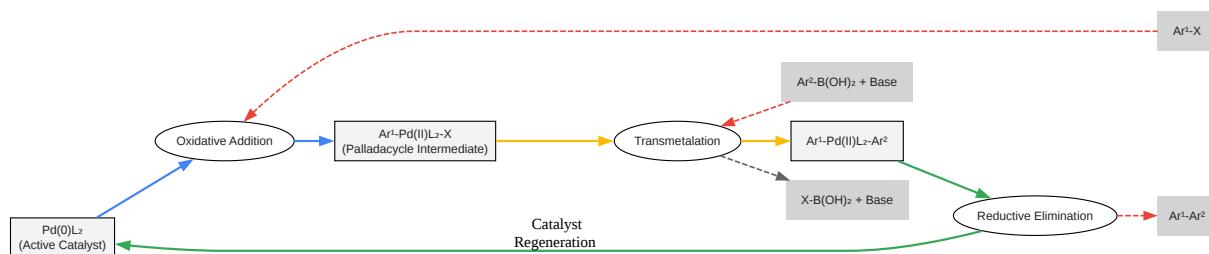
Property	Value
Chemical Formula	C ₈ H ₁₁ BO ₃
Molecular Weight	165.98 g/mol
Synonyms	4-Methyl-2-methoxyphenylboronic acid
Physical Form	Solid

(Note: Physical properties such as melting point can vary based on purity and experimental conditions. The listed molecular weight is calculated based on the atomic weights of the constituent elements.)

Application in Suzuki-Miyaura Cross-Coupling

A primary and high-impact application of **(2-Methoxy-4-methylphenyl)boronic acid** is its use in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon (C-C) bonds, typically between an organoboron compound and an organohalide.^{[1][2]} The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.^{[2][3]}

The versatility, functional group tolerance, and relatively mild reaction conditions of the Suzuki coupling make it an indispensable tool in the synthesis of biaryls, conjugated polymers, and complex pharmaceutical intermediates.^{[2][3]} Arylboronic acids, such as the title compound, are favored reagents due to their stability, low toxicity, and commercial availability.^[4]


Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps:

- Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar¹-X) to form a Pd(II) complex.^[2]
- Transmetalation: The organoboron reagent (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex.^[2]

- Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the new C-C bond ($\text{Ar}^1\text{-Ar}^2$) and regenerating the $\text{Pd}(0)$ catalyst, which can then re-enter the cycle.[2]

The following diagram illustrates this fundamental workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]
- To cite this document: BenchChem. [(2-Methoxy-4-methylphenyl)boronic acid molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b173870#2-methoxy-4-methylphenyl-boronic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com